4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile
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Overview
Description
4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile is a complex organic compound belonging to the class of pyran derivatives. This compound is characterized by the presence of a chlorophenyl group, multiple methoxy groups, a phenyl group, and a carbonitrile group attached to a pyran ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . Additionally, the presence of the carbonitrile group may allow the compound to interact with nucleophilic sites in biological molecules, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl derivatives: These compounds share the chlorophenyl group and exhibit similar biological activities, such as antimicrobial and antiproliferative effects.
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds also contain the chlorophenyl group and are known for their antiviral activities.
Uniqueness
4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile is unique due to the presence of multiple methoxy groups and a carbonitrile group attached to the pyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
61222-98-8 |
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Molecular Formula |
C22H22ClNO5 |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5,5,6,6-tetramethoxy-2-phenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C22H22ClNO5/c1-25-21(26-2)19(15-10-12-17(23)13-11-15)18(14-24)20(16-8-6-5-7-9-16)29-22(21,27-3)28-4/h5-13,19H,1-4H3 |
InChI Key |
GTLDLWIETKBQHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(C(=C(OC1(OC)OC)C2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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